molecular formula C10H7F2N B1390610 3-(Difluoromethyl)quinoline CAS No. 1186195-11-8

3-(Difluoromethyl)quinoline

Cat. No. B1390610
M. Wt: 179.17 g/mol
InChI Key: XDHSYBXDQCXLPM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)quinoline consists of 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Fluorinated quinolines, including 3-(Difluoromethyl)quinoline, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

3-(Difluoromethyl)quinoline is a liquid at room temperature .

Scientific Research Applications

1. Nonlinear Optical Research

Quinoline derivatives, including 3-(Difluoromethyl)quinoline, have garnered interest in nonlinear optical (NLO) research. They exhibit considerable NLO properties, making them potential candidates for technology-related applications. For instance, synthesized arylated quinolines were found to demonstrate substantial NLO properties, indicating their potential use in photonic and electronic devices (Khalid et al., 2019).

2. Agrochemical Research

Quinoline derivatives, including those similar to 3-(Difluoromethyl)quinoline, have been explored for their potential in agrochemical research. Their synthetic versatility allows for the development of new compounds with potential as agrochemical ingredients. This is exemplified by the synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, indicating the potential of quinoline derivatives in creating novel agrochemical products (Aribi et al., 2018).

3. Biological Applications

Quinolines, including 3-(Difluoromethyl)quinoline, have major applications in medicinal chemistry. They are known for their anti-malarial, anti-bacterial, anti-inflammatory, and anti-hypertensive properties. Moreover, they are used in the preparation of nano- and meso-structures with enhanced electronic and photonic properties, which underscores their broad applicability in biological and industrial chemistry (Maleki et al., 2015).

4. Anticancer Activity

Certain quinoline-based compounds, likely including derivatives of 3-(Difluoromethyl)quinoline, have shown effective anticancer activity. Their synthetic versatility facilitates the generation of diverse derivatives, which have been examined for their modes of action in inhibiting various cancer-related processes. This highlights the potential of quinoline compounds in anticancer drug development (Solomon & Lee, 2011).

Safety And Hazards

The safety information for 3-(Difluoromethyl)quinoline indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . Precautionary measures include avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The incorporation of the CF2H moiety into biologically active molecules, such as 3-(Difluoromethyl)quinoline, represents an important and efficient strategy for seeking lead compounds and drug candidates . This could facilitate increasing chances and possibilities for seeking potential lead compounds and drug candidates and further boost the development of fluorine-containing pharmaceuticals .

properties

IUPAC Name

3-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHSYBXDQCXLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Bacauanu - 2021 - search.proquest.com
Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …
Number of citations: 0 search.proquest.com
X Gao, X He, X Zhang - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A nickel-catalyzed direct difluoromethylation of (hetero) aryl bromides with bromodifluoromethane (BrCF 2 H) is described. This reaction features high efficiency, broad substrate scope …
Number of citations: 19 sioc-journal.cn
高兴, 何旭, 张新刚 - 有机化学, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: xgzhang@sioc.ac.cn Received August 15, 2018; revised September 14, …
Number of citations: 2 sioc-journal.cn

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